Tert-butyl 2-amino-2-phenylbutanoate
Description
Tert-butyl 2-amino-2-phenylbutanoate is a chiral ester derivative containing a tert-butyl protecting group, an amino functionality, and a phenyl-substituted butanoate backbone. It is commonly utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and chiral catalysts. The tert-butyl group enhances steric protection for the amino group, improving stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl 2-amino-2-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-14(15,11-9-7-6-8-10-11)12(16)17-13(2,3)4/h6-10H,5,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFCLJSRMHSSAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-phenylbutanoate typically involves the esterification of 2-amino-2-phenylbutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized products.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 2-amino-2-phenylbutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenyl and tert-butyl groups can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-amino-2-phenylbutanoate
Key Differences :
- Ester Group : Methyl vs. tert-butyl.
- Molecular Weight : Lower molecular weight (methyl ester) compared to tert-butyl derivatives.
- Stability : Methyl esters are generally more labile under acidic or basic conditions, whereas tert-butyl esters resist hydrolysis due to steric hindrance .
- Applications : Methyl esters are often intermediates in peptide synthesis, while tert-butyl esters are preferred for prolonged stability in multi-step reactions .
Tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate
Key Differences :
- Backbone Structure: Hydroxybutanoate vs. phenylbutanoate.
- Reactivity: The hydroxyl group in hydroxybutanoate derivatives introduces hydrogen bonding, affecting solubility and crystallinity.
- Synthetic Utility: Hydroxybutanoates are intermediates in β-lactam antibiotic synthesis, while phenyl-substituted analogs are used in chiral ligand design .
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Key Differences :
- Structural Complexity: Pyrrolidine ring vs. linear butanoate chain.
- The methoxyphenyl group may alter electronic properties compared to the unsubstituted phenyl group in 2-amino-2-phenylbutanoate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
